4'-Chloro-7-hydroxy-8-methylisoflavone
Description
Overview of Isoflavones in Scientific Research
Isoflavones are polyphenolic compounds produced almost exclusively by members of the legume family (Fabaceae). nih.gov Their basic chemical structure consists of a three-ring system (A, B, and C rings), distinguishing them from other flavonoids by the position of the B-ring, which is attached to the C3 carbon of the C-ring. The most extensively researched natural isoflavones include genistein (B1671435), daidzein (B1669772), and glycitein, which are abundant in soybeans and soy-derived food products. ebrary.netnih.gov
Scientific interest in isoflavones was initially sparked by observations of their estrogenic effects. nih.gov Their structural similarity to 17β-estradiol allows them to bind to estrogen receptors (ERα and ERβ), acting as phytoestrogens. nih.gov This interaction is central to much of the research into their biological effects, which can be either estrogen-agonistic or antagonistic depending on the specific tissue, receptor subtype prevalence, and the body's own estrogen levels. nih.govmdpi.com
Beyond their hormonal activities, research has uncovered a wide array of other potential biochemical actions. These include the inhibition of enzymes like tyrosine kinases and topoisomerase, antioxidant properties, and the ability to modulate various cell signaling pathways. ebrary.netresearchgate.netnih.gov Consequently, isoflavones have been investigated extensively for their potential roles in human health, with studies exploring their relevance to osteoporosis, cardiovascular diseases, menopausal symptoms, and certain types of cancer. nih.govmdpi.com
Rationale for Investigating Substituted Isoflavones
The synthesis of isoflavone (B191592) derivatives, such as 4'-Chloro-7-hydroxy-8-methylisoflavone, is a cornerstone of medicinal chemistry and pharmacology. This process of structural modification is driven by the desire to understand structure-activity relationships (SAR)—the principle that a molecule's biological activity is directly related to its chemical structure. nih.govresearchgate.net By systematically altering the isoflavone scaffold, researchers can develop compounds with improved potency, selectivity, or metabolic stability.
The specific substitutions on this compound are chosen for distinct scientific reasons:
4'-Chloro Substitution: The introduction of a halogen atom, such as chlorine, onto the B-ring is a common strategy in drug design. nih.gov Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity (fat-solubility), which influences its ability to cross cell membranes and interact with protein binding sites. researchgate.net Studies on flavonoid derivatives have shown that lipophilicity (often expressed as AlogP) can be positively correlated with estrogenic activity. nih.govscispace.com The chlorine atom at the 4'-position, therefore, serves as a probe to test how modifying the electronic and steric properties of the B-ring impacts biological targets.
7-Hydroxy Substitution: The hydroxyl group at the C7 position is a key feature of many biologically active natural isoflavones, including daidzein. This group is often crucial for binding to target proteins, such as estrogen receptors, and contributes to the antioxidant capacity of the molecule. researchgate.net Retaining this feature provides a foundational point of interaction, upon which the effects of other substitutions can be evaluated.
8-Methyl Substitution: The addition of a methyl group at the C8 position on the A-ring is less common in nature. This modification serves to explore the spatial requirements of the receptor or enzyme binding pocket. It adds steric bulk and increases lipophilicity in that region of the molecule, which can lead to altered binding affinity or selectivity. Investigating such substitutions helps to map the topology of the biological target and refine the design of more specific molecular probes.
Positioning of this compound within Advanced Isoflavone Research
This compound is best understood as a synthetic chemical probe designed for basic and preclinical research. evitachem.com Unlike naturally occurring isoflavones that are studied for their dietary relevance, this compound is synthesized specifically to dissect the molecular pharmacology of the isoflavone class. evitachem.com
Its position in advanced research is characterized by its use in:
Structure-Activity Relationship (SAR) Studies: The compound is an exemplar of an analogue created for SAR exploration. By comparing its biological activity against that of simpler isoflavones (e.g., daidzein) and other derivatives with different substitution patterns, researchers can systematically determine the functional importance of each chemical group. nih.govresearchgate.net
Target Validation and Selectivity Profiling: Synthetic derivatives are crucial for developing ligands with high selectivity for specific biological targets. For instance, while natural isoflavones often bind to both ERα and ERβ, synthetic analogues can be engineered to preferentially bind to one subtype, which is highly valuable for investigating the distinct physiological roles of each receptor. nih.govscispace.com
Development of Pharmacological Tools: Compounds like this compound serve as tools to investigate the mechanisms of complex biological systems. For example, they can be used to study the function of specific enzymes or receptor pathways in cell-based assays without the confounding effects of other components present in natural extracts. nih.gov
The table below summarizes the key structural features of this compound in comparison to the parent natural isoflavone, daidzein.
| Feature | Daidzein (Parent Compound) | This compound | Rationale for Modification |
| Source | Natural (e.g., Soybeans) | Synthetic | Controlled design for research |
| Substitution at C7 | -OH (Hydroxy) | -OH (Hydroxy) | Retained for foundational biological activity |
| Substitution at C8 | -H (Hydrogen) | -CH₃ (Methyl) | Investigate steric/lipophilic effects on A-ring |
| Substitution at C4' | -OH (Hydroxy) | -Cl (Chloro) | Modify B-ring electronics and lipophilicity |
Interdisciplinary Research Landscape Surrounding this compound
The investigation of a synthetic isoflavone such as this compound inherently spans multiple scientific disciplines. Its creation and study represent a convergence of chemistry, biology, and medicine.
Medicinal Chemistry: This is the field responsible for the rational design and chemical synthesis of the compound. Chemists devise multi-step reaction pathways to build the complex molecular architecture from simpler starting materials, often involving techniques like electrophilic substitution and cyclization reactions. nih.govevitachem.com
Pharmacology: Pharmacologists evaluate the biological effects of the compound. This involves conducting a range of experiments to determine how the molecule interacts with living systems, from isolated proteins to cell cultures and potentially animal models. ebrary.net They aim to characterize its activity, potency, and mechanism of action.
Biochemistry and Molecular Biology: These disciplines focus on the compound's interactions at the molecular level. Researchers might use it to study enzyme kinetics, performing assays to see if it inhibits enzymes like aromatase or protein kinases. nih.gov They may also use techniques like receptor binding assays to quantify its affinity for targets like estrogen receptors. nih.gov
Drug Discovery: While this compound is a research tool and not a drug, it is part of the broader drug discovery pipeline. The knowledge gained from studying such analogues informs the development of future therapeutic agents based on the isoflavone scaffold, which are being explored for a variety of chronic diseases. nih.gov
The table below outlines the potential research questions for this compound within different scientific fields.
| Scientific Field | Potential Research Focus for this compound |
| Medicinal Chemistry | Development of efficient and scalable synthetic routes. Creation of a library of related analogues with varied substitutions. |
| Pharmacology | Characterization of its estrogenic/anti-estrogenic activity in different cell lines. Evaluation of its effects on cell proliferation and apoptosis. |
| Biochemistry | Measurement of binding affinity and selectivity for estrogen receptor subtypes (ERα vs. ERβ). Assessment of inhibitory activity against specific kinases or other enzymes. |
| Molecular Biology | Analysis of its effect on gene expression for estrogen-responsive genes or inflammatory markers. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11ClO3 |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-methylchromen-4-one |
InChI |
InChI=1S/C16H11ClO3/c1-9-14(18)7-6-12-15(19)13(8-20-16(9)12)10-2-4-11(17)5-3-10/h2-8,18H,1H3 |
InChI Key |
CQHRYOBNAFSETD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Discovery, Isolation, and Characterization Methodologies of 4 Chloro 7 Hydroxy 8 Methylisoflavone
Strategies for Natural Product Isolation of Halogenated Isoflavones
The quest for novel halogenated isoflavones, including 4'-Chloro-7-hydroxy-8-methylisoflavone, often begins with the exploration of diverse biological niches, particularly those known for producing unique secondary metabolites.
The initial step in the discovery of naturally occurring halogenated isoflavones involves the systematic screening of biological materials. Fungi, especially those from marine environments and soil, as well as certain bacteria like Actinoplanes sp., are known to produce chlorinated aromatic compounds. nih.govresearchgate.net The screening process typically involves cultivating these microorganisms and then creating extracts of their biomass or the fermentation broth using organic solvents.
A targeted approach for finding halogenated compounds involves a PCR-guided screening method that looks for the presence of halogenase genes within the microorganism's DNA. nih.gov This genetic signposting significantly narrows down the search for organisms with the biochemical machinery to produce halogenated metabolites.
Once a promising biological source is identified, the extraction process begins. This usually involves using a series of solvents with varying polarities to draw out a wide range of chemical constituents from the source material. For isoflavones, which are moderately polar, solvents like methanol, ethanol, or ethyl acetate are commonly employed. The resulting crude extract contains a complex mixture of compounds, of which the target halogenated isoflavone (B191592) may only be a minor component.
With a crude extract in hand, the next critical phase is the separation and purification of the individual components. Chromatography is the cornerstone of this process, and a multi-step approach is often necessary to achieve the desired level of purity for the target compound. auctoresonline.org
Initially, the crude extract is often subjected to column chromatography . This technique uses a solid stationary phase, such as silica gel or Sephadex, packed into a column. The extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. nih.gov Compounds within the extract separate based on their differential affinities for the stationary and mobile phases. Fractions are collected sequentially, and those containing compounds with similar chromatographic behavior are grouped together.
Following this initial separation, High-Performance Liquid Chromatography (HPLC) is frequently employed for finer purification. anjs.edu.iqresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol), is particularly effective for separating isoflavones. rsc.org The high resolution of HPLC allows for the isolation of individual compounds from the complex fractions obtained from column chromatography. Detection is typically achieved using a UV detector, as the aromatic rings in isoflavones absorb ultraviolet light. rsc.org
| Chromatographic Technique | Stationary Phase | Mobile Phase | Principle of Separation | Application |
| Column Chromatography | Silica gel, Sephadex | Organic solvents (e.g., hexane, ethyl acetate, methanol) | Adsorption and partitioning | Initial fractionation of crude extracts |
| High-Performance Liquid Chromatography (HPLC) | C18, C8 (Reversed-Phase) | Water/Acetonitrile, Water/Methanol | Partitioning | High-resolution purification of individual compounds |
Methodologies for Biotransformation-Derived Isoflavone Isolation
Biotransformation offers an alternative and powerful route to generating novel isoflavones that may not be readily accessible through total synthesis or direct natural product isolation. This approach utilizes the metabolic machinery of microorganisms to modify a precursor molecule into a desired product. mdpi.com
In the context of producing this compound, a suitable precursor isoflavone, such as 7-hydroxy-8-methylisoflavone, would be introduced into a culture of a microorganism known to possess halogenating enzymes. nih.gov The microorganism is then allowed to grow under controlled conditions in a fermentation broth. During this incubation period, the microbial enzymes act on the precursor, potentially adding a chlorine atom to the 4' position of the B-ring.
After the fermentation is complete, the recovery of the biotransformed product begins. The entire fermentation broth, including the microbial cells and the liquid medium, is typically extracted with an organic solvent. This process is similar to the extraction from natural sources, aiming to capture all the organic molecules, including the newly formed chlorinated isoflavone.
The extract from the fermentation broth is a complex mixture containing the original precursor, the desired chlorinated product, and other microbial metabolites. The isolation of the specific biotransformation product, this compound, follows a similar chromatographic strategy as outlined for natural product isolation. nih.gov
HPLC is particularly crucial in this context. By comparing the HPLC chromatograms of the extract from the biotransformation experiment with a control fermentation (one without the precursor isoflavone), new peaks corresponding to the biotransformed products can be identified. The targeted isolation then focuses on collecting the fraction corresponding to the new peak that is suspected to be the chlorinated isoflavone. The purity of the isolated compound is then assessed, and if necessary, further rounds of chromatography are performed.
Synthetic Strategies and Chemical Modification of 4 Chloro 7 Hydroxy 8 Methylisoflavone
Total Synthesis Approaches to the Isoflavone (B191592) Core Structure
The fundamental framework of 4'-Chloro-7-hydroxy-8-methylisoflavone is the 3-phenylchromen-4-one skeleton, characteristic of all isoflavones. The total synthesis of this core can be achieved through several reliable pathways, most notably via chalcone (B49325) intermediates or other cyclization strategies.
A prevalent and biomimetic approach to the isoflavone core involves the oxidative rearrangement of a chalcone precursor. rsc.org Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids that can be readily synthesized and then cyclized to form the desired isoflavone structure. nih.gov
The synthesis begins with the base-catalyzed Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. mdpi.comorientjchem.org For the target molecule, this would involve reacting 2,4-dihydroxy-3-methylacetophenone with 4-chlorobenzaldehyde (B46862). The resulting 2'-hydroxychalcone (B22705) intermediate possesses the necessary substitution pattern for both the A and B rings.
Once the chalcone is formed, it undergoes an oxidative rearrangement to induce the 1,2-aryl migration necessary to form the isoflavone skeleton. A common reagent used for this transformation is thallium(III) nitrate (B79036) (TTN) in methanol, which leads to the formation of a flavanone (B1672756) that subsequently rearranges to the isoflavone. researchgate.net This method is efficient for constructing the 3-phenylchromen-4-one core.
Table 1: Key Reactions in the Chalcone Intermediate Route
| Step | Reaction Type | Reactants | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | 2,4-dihydroxy-3-methylacetophenone, 4-chlorobenzaldehyde | Aqueous or ethanolic base (e.g., KOH) | 4-Chloro-2',4'-dihydroxy-3'-methylchalcone |
Besides the chalcone pathway, the deoxybenzoin (B349326) route is a classical and widely used method for isoflavone synthesis. rsc.org This approach involves the reaction of a phenol (B47542) (in this case, 2-methylresorcinol) with a substituted phenylacetic acid (4-chlorophenylacetic acid). The reaction is typically mediated by a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂), leading to the formation of a 2-hydroxydeoxybenzoin intermediate. researchgate.net
This deoxybenzoin is then cyclized by introducing the final carbon atom of the heterocyclic C-ring. Various reagents, known as one-carbon sources, can accomplish this ring closure. A common method is the Vilsmeier-Haack reaction using a complex of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) and N,N-dimethylformamide (DMF). scirp.org This reaction formylates the active methylene (B1212753) group of the deoxybenzoin, which is followed by acid-catalyzed cyclization to yield the isoflavone. rsc.org
More contemporary methods focus on building the B-ring onto a pre-existing chromenone core. Techniques like the Suzuki-Miyaura or Negishi cross-coupling reactions can be employed. rsc.orgnih.gov This would involve synthesizing a 3-halo-7-hydroxy-8-methylchromenone and coupling it with a 4-chlorophenylboronic acid (Suzuki) or an organozinc reagent (Negishi) in the presence of a palladium catalyst to form the C-C bond at the 3-position, thereby completing the isoflavone skeleton.
Directed Chlorination Methodologies for Selective Functionalization
Achieving the specific substitution pattern of this compound requires precise control over the introduction of each functional group.
The introduction of the chlorine atom at the 4'-position of the B-ring is a critical step. The most straightforward strategy is to use a pre-functionalized starting material. In the context of the chalcone or deoxybenzoin routes, this involves starting with 4-chlorobenzaldehyde or 4-chlorophenylacetic acid, respectively. mdpi.com This approach ensures the chlorine is unambiguously positioned from the outset, avoiding issues with regioselectivity on the fully formed isoflavone ring system.
Direct electrophilic chlorination of the final isoflavone skeleton is more challenging due to the presence of the electron-rich, activating A-ring. The 7-hydroxyl group would direct electrophiles to the 6 and 8 positions. Therefore, to achieve selective chlorination on the B-ring, the hydroxyl group on the A-ring would likely need to be protected (e.g., as a methoxymethyl (MOM) or benzyl (B1604629) ether) before attempting electrophilic chlorination with reagents such as N-chlorosuccinimide (NCS). Subsequent deprotection would then yield the desired product. However, using a chlorinated precursor is generally the more efficient and common method.
The 7-hydroxy and 8-methyl substituents on the A-ring are typically incorporated from the very beginning of the synthesis. The strategic starting material for this purpose is 2,4-dihydroxy-3-methylacetophenone (also known as 3-methyl-β-resacetophenone). scirp.org This precursor contains the required oxygenation pattern at what will become the C7 position and the methyl group at the adjacent C8 position. The synthesis of a closely related compound, 7-hydroxy-8-methyl-4'-methoxy-6-formylisoflavone, starts from 1-(2,4-dihydroxy-3-methylphenyl)-2-phenoxyethanone, further highlighting the utility of this substitution pattern in the starting ketone. researchgate.net
This "starting material" approach ensures perfect regiochemical control for the A-ring substituents, which is far simpler than attempting to introduce these groups onto a pre-formed chromenone ring. For instance, Friedel-Crafts methylation of a 7-hydroxyisoflavone (B191432) would be difficult to control and could lead to a mixture of products or O-methylation.
Synthesis of Analogues and Derivatives for Mechanistic Studies
The synthetic routes established for this compound are versatile and can be readily adapted to produce a variety of analogues for mechanistic and biological studies.
By modifying the starting materials, a wide range of derivatives can be accessed. For example, using different substituted benzaldehydes (e.g., 4-fluoro-, 4-bromo-, or 4-methoxybenzaldehyde) in the Claisen-Schmidt condensation allows for the systematic exploration of B-ring substituents. researchgate.net This enables studies on how the electronic nature and size of the 4'-substituent affect the compound's properties.
Similarly, modifications to the A-ring are possible by employing different acetophenone precursors. Analogues lacking the 8-methyl group or possessing different alkyl groups could be synthesized. Furthermore, the 7-hydroxyl group serves as a handle for further functionalization. It can be alkylated or glycosylated to produce ethers or O-glycosides, which often exhibit altered solubility and biological activity. nih.gov The synthesis of various 4-substituted 2-quinolinones through nucleophilic substitution demonstrates a parallel strategy where a chloro-group is displaced to create hydrazino, azido, and amino derivatives, a principle that could be applied to create analogues from a suitable isoflavone precursor. mdpi.com
Table 2: Examples of Potential Analogues and Synthetic Modifications
| Target Analogue | Modification Strategy | Key Reactant Change |
|---|---|---|
| 4'-Fluoro-7-hydroxy-8-methylisoflavone | Varying the B-ring precursor | Use 4-fluorobenzaldehyde |
| 4'-Methoxy-7-hydroxy-8-methylisoflavone | Varying the B-ring precursor | Use 4-methoxybenzaldehyde |
| 7-Methoxy-4'-chloro-8-methylisoflavone | Derivatization of final product | Alkylation of the 7-OH group with methyl iodide |
This synthetic flexibility is essential for developing a comprehensive understanding of the compound's mechanism of action and for optimizing its potential applications.
Modification of the B-Ring Substitution Pattern
The 4'-chloro substituent on the B-ring is a defining feature of this isoflavone. The introduction and modification of this part of the molecule are crucial for fine-tuning its properties. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a powerful tool for the synthesis of isoflavones with diverse B-ring substitutions.
The general approach involves the coupling of a 3-halo-chromone intermediate with an appropriately substituted boronic acid. In the context of this compound, this would typically involve the reaction of a 3-iodo- or 3-bromo-7-hydroxy-8-methylchromone with 4-chlorophenylboronic acid. The use of Pd(dba)₂ as a precatalyst and tricyclohexylphosphine (B42057) as a ligand has been reported to provide reliable and high yields in such cross-coupling reactions. nih.gov Notably, higher yields have often been observed when using arylboronic acids with electron-withdrawing groups.
An alternative strategy for B-ring modification involves starting with a precursor that already contains the desired B-ring, such as a deoxybenzoin. The isoflavone core is then constructed through cyclization. For instance, the reaction of a substituted 2-hydroxyphenyl benzyl ketone with a cyclizing agent can yield the isoflavone skeleton.
Table 1: Examples of B-Ring Modification Strategies for Isoflavone Synthesis
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |
| Suzuki-Miyaura Coupling | 3-Iodo-7-hydroxy-8-methylchromone, 4-Chlorophenylboronic acid | Pd(dba)₂, Tricyclohexylphosphine | This compound | nih.gov |
| Deoxybenzoin Cyclization | 2,4-dihydroxy-3-methylphenyl 4-chlorobenzyl ketone | Vilsmeier-Haack reagent (e.g., DMF/POCl₃) | This compound | General isoflavone synthesis |
Alterations to the A-Ring Hydroxylation and Methylation Profile
The 7-hydroxy and 8-methyl groups on the A-ring are key structural motifs that can be modified to influence the molecule's biological activity. Synthetic strategies often involve the use of starting materials that already possess the desired substitution pattern. For example, the synthesis of 8-methylated isoflavones can commence from 2,4-dihydroxy-3-methylacetophenone.
Selective methylation or demethylation of hydroxyl groups on the A-ring is a common modification strategy. The 7-hydroxyl group can be selectively alkylated or acylated to produce derivatives with altered solubility and bioavailability. For instance, reaction with alkyl halides in the presence of a mild base can yield the corresponding 7-alkoxyisoflavones.
Enzymatic modifications have also been explored for the regioselective hydroxylation and methylation of isoflavones. While specific studies on this compound are limited, research on analogous isoflavones demonstrates the potential of using microbial biotransformation or isolated enzymes to introduce additional hydroxyl or methoxy (B1213986) groups at specific positions on the A-ring.
Table 2: A-Ring Modification Approaches in Isoflavone Synthesis
| Modification | Starting Material | Reagents/Method | Resulting Moiety |
| Introduction of 8-methyl group | 2,4-dihydroxyacetophenone | Ortho-formylation followed by reduction or Friedel-Crafts alkylation | 8-methyl group |
| Selective O-methylation of 7-hydroxyl | 7-hydroxyisoflavone | Dimethyl sulfate, K₂CO₃, acetone | 7-methoxy group |
| Selective O-demethylation of 7-methoxy | 7-methoxyisoflavone | BBr₃, CH₂Cl₂ | 7-hydroxy group |
Synthesis of Isoflavone Conjugates and Pro-drug Forms
To enhance the pharmacokinetic properties of isoflavones, such as their solubility and bioavailability, the synthesis of conjugates and pro-drug forms has been extensively investigated. The 7-hydroxyl group of this compound is a prime site for such modifications.
Glycosides and Glucuronides: Glycosylation and glucuronidation are common strategies for producing water-soluble pro-drugs. These conjugates can be hydrolyzed in vivo by glycosidases and glucuronidases to release the active aglycone. Chemical synthesis of isoflavone glycosides often involves the reaction of the isoflavone with a protected glycosyl donor, such as an acetobromo-sugar, in the presence of a promoter. For instance, the Koenigs-Knorr reaction or the use of glycosyl trichloroacetimidates can be employed for this purpose.
Enzymatic synthesis offers a milder and often more regioselective alternative. Glycosyltransferases can catalyze the transfer of a sugar moiety from a donor like UDP-glucose to the 7-hydroxyl group of the isoflavone. ijcmas.com Similarly, UDP-glucuronosyltransferases can be used for the synthesis of glucuronide conjugates.
Other Pro-drug Forms: Esterification of the 7-hydroxyl group with various acids can also yield pro-drug forms. For example, reaction with amino acids or short-chain fatty acids can produce esters that are more lipophilic or have altered absorption characteristics. These esters can then be cleaved by esterases in the body to release the parent isoflavone.
Table 3: Synthetic Approaches for Isoflavone Conjugates
| Conjugate Type | Synthetic Method | Key Reagents/Enzymes | Pro-drug Advantage |
| O-Glycoside | Chemical Glycosylation | Acetobromo-sugar, Ag₂O | Increased water solubility |
| O-Glycoside | Enzymatic Glycosylation | Glycosyltransferase, UDP-sugar | High regioselectivity, mild conditions |
| O-Glucuronide | Chemical Synthesis | Glucuronyl donor, Lewis acid | Mimics natural metabolites, improved excretion |
| O-Glucuronide | Enzymatic Synthesis | UDP-glucuronosyltransferase | High efficiency and selectivity |
| Ester Pro-drug | Chemical Esterification | Carboxylic acid, DCC/DMAP | Modified lipophilicity and absorption |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods in organic chemistry. The principles of green chemistry, such as the use of safer solvents, energy efficiency, and waste reduction, are being increasingly applied to the synthesis of isoflavones.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of isoflavone synthesis, microwave-assisted Claisen-Schmidt condensation for the preparation of chalcone precursors, and subsequent cyclization reactions, have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. scholarsresearchlibrary.comdergipark.org.tr The efficient energy transfer in microwave synthesis often leads to cleaner reactions with fewer byproducts.
Use of Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. numberanalytics.com They have been successfully employed as reaction media for various steps in isoflavone synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be performed in ionic liquids, which can act as both the solvent and a stabilizer for the catalyst, facilitating catalyst recovery and reuse. mdpi.com Furthermore, the unique solvent properties of ionic liquids can sometimes lead to enhanced reaction rates and selectivities.
Biocatalysis: The use of enzymes, as mentioned in the context of conjugate synthesis, is another cornerstone of green chemistry. Biocatalytic approaches offer high chemo-, regio-, and stereoselectivity under mild reaction conditions (aqueous media, neutral pH, and ambient temperature), thereby reducing the need for protecting groups and harsh reagents. mdpi.com Whole-cell biotransformations are also being explored for the modification of the isoflavone scaffold, providing a sustainable route to novel derivatives.
Table 4: Green Chemistry Strategies in Isoflavone Synthesis
| Green Chemistry Approach | Application in Isoflavone Synthesis | Advantages |
| Microwave-Assisted Synthesis | Chalcone formation, cyclization reactions | Reduced reaction times, improved yields, energy efficiency |
| Ionic Liquids | Solvent for cross-coupling reactions | Low volatility, catalyst stabilization, recyclability |
| Biocatalysis | Regioselective hydroxylation, glycosylation | High selectivity, mild reaction conditions, reduced waste |
Biotransformation and Metabolic Pathways of 4 Chloro 7 Hydroxy 8 Methylisoflavone
Microbial Biotransformation of Isoflavones and their Halogenated Analogues
Microorganisms in the environment and the gut play a significant role in the transformation of isoflavones, often altering their bioavailability and biological effects.
Microbial systems, particularly fungi, are known to hydroxylate the isoflavone (B191592) nucleus. For instance, Aspergillus species can introduce hydroxyl groups at various positions on the isoflavone scaffold. oup.com This ortho-hydroxylation can lead to the formation of catechols, which may possess enhanced antioxidant activity. oup.com In the case of 4'-Chloro-7-hydroxy-8-methylisoflavone, microbes could potentially introduce additional hydroxyl groups on the A or B rings, although the existing substituents would influence the position of this modification.
Demethylation is another key microbial transformation. While this compound does not possess a methoxy (B1213986) group, this reaction is indicative of the broader capability of microorganisms to perform Phase I-type reactions on isoflavones.
Glycosylation is a common microbial biotransformation that can enhance the water solubility and stability of isoflavones. nih.govmdpi.com Various fungi and bacteria are capable of attaching sugar moieties, typically glucose, to the hydroxyl groups of isoflavones. For example, Beauveria bassiana has been shown to glycosylate a range of isoflavones. nih.gov The 7-hydroxy group of this compound is a likely site for microbial glycosylation, leading to the formation of its 7-O-glucoside.
Table 1: Examples of Microbial Glycosylation of Isoflavones
| Isoflavone | Microorganism | Resulting Glycoside | Reference |
| Daidzein (B1669772) | Beauveria bassiana | 7-O-glucoside | nih.gov |
| Genistein (B1671435) | Beauveria bassiana | 7-O-glucoside | nih.gov |
| Biochanin A | Absidia glauca | 7-O-glucoside | nih.gov |
| 8-Hydroxydaidzein | Bacillus subtilis ATCC 6633 | 8-OHDe-7-O-β-glucoside, 8-OHDe-8-O-β-glucoside | mdpi.com |
Mammalian Metabolic Fate (Preclinical Models)
In mammals, isoflavones undergo extensive metabolism, primarily in the intestine and liver, which is broadly categorized into Phase I and Phase II reactions. researchgate.netlongdom.orgfiveable.me
Phase I metabolism involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes. longdom.orgfiveable.me For isoflavones, CYP-mediated hydroxylation is a key pathway. cambridge.org The presence of a chlorine atom on the B-ring of this compound would likely influence the regioselectivity of hydroxylation. Studies on other chlorinated aromatic compounds have shown that CYP enzymes can metabolize these molecules, sometimes leading to hydroxylated and dechlorinated products. mdpi.com It is plausible that this compound could be hydroxylated on the A or B ring, or on the 8-methyl group.
Following Phase I metabolism, or for the parent isoflavone itself, Phase II conjugation reactions occur. fiveable.me These reactions increase water solubility and facilitate excretion. fiveable.me The most important Phase II pathways for isoflavones are glucuronidation and sulfation. The 7-hydroxy group of this compound is a prime site for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) and with sulfate by sulfotransferases (SULTs). Any new hydroxyl groups introduced during Phase I metabolism would also be susceptible to conjugation.
Table 2: Key Enzymes in Mammalian Isoflavone Metabolism
| Metabolic Phase | Enzyme Family | Function |
| Phase I | Cytochrome P450 (CYP) | Oxidation (e.g., hydroxylation) |
| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronidation |
| Phase II | Sulfotransferases (SULTs) | Sulfation |
Impact of Structural Modifications on Biotransformation Profiles
The biotransformation of this compound is expected to differ from that of naturally occurring isoflavones due to its unique substitution pattern.
4'-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 4'-position of the B-ring will alter the electron density of the molecule, potentially influencing its interaction with metabolic enzymes. This substituent may also block metabolic pathways that would otherwise occur at this position, such as 4'-hydroxylation, a common metabolic step for daidzein.
8-Methyl Group: The presence of a methyl group at the 8-position on the A-ring introduces a site for potential metabolism (hydroxylation of the methyl group to a hydroxymethyl group) and also provides steric hindrance that may prevent or reduce enzymatic attack at or near this position.
Mechanistic Investigations of 4 Chloro 7 Hydroxy 8 Methylisoflavone S Biological Activities
Antioxidant Mechanisms
Radical Scavenging Pathways (e.g., DPPH, ORAC)
No data is currently available in the scientific literature regarding the radical scavenging activity of 4'-Chloro-7-hydroxy-8-methylisoflavone as measured by assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Oxygen Radical Absorbance Capacity (ORAC) assay.
Modulation of Cellular Oxidative Stress Responses
There are no published studies investigating the effects of this compound on cellular oxidative stress responses.
Anti-inflammatory Pathways
Inhibition of Inflammatory Mediators (e.g., PGE2)
Information regarding the ability of this compound to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) is not available in the current body of scientific literature.
Modulation of Pro-inflammatory Signaling Cascades
There is no research documenting the modulatory effects of this compound on pro-inflammatory signaling cascades.
Antiproliferative and Anticancer Mechanisms (in vitro and non-human in vivo models)
No in vitro or non-human in vivo studies have been published that investigate the antiproliferative and anticancer mechanisms of this compound.
Cell Cycle Arrest Induction
While direct evidence for this compound is unavailable, other isoflavones have been shown to induce cell cycle arrest in various cancer cell lines. For instance, some isoflavones can halt the cell cycle at the G2/M phase, a critical checkpoint for cell division. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their associated cyclins. For example, the structurally related 6,7,4'-trihydroxyisoflavone has been found to suppress the proliferation of human colon cancer cells by targeting CDK1 and CDK2. mdpi.com Similarly, 4',7-dimethoxyflavanone, another related flavonoid, induced G2/M phase arrest in human breast cancer MCF-7 cells, which was associated with an increase in CDK1 and cyclin B levels. nih.gov It is plausible that this compound could exert similar effects, though specific studies are required for confirmation.
Apoptosis and Programmed Cell Death Pathways
Many isoflavones are known to induce apoptosis, or programmed cell death, in cancerous cells through various signaling pathways. A common mechanism involves the intrinsic mitochondrial pathway. This can be initiated by changes in the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis. For example, 7-hydroxy-3,4-dihydrocadalene, which shares a hydroxyl group, has been shown to induce apoptosis in breast cancer cells mediated by oxidative stress. researchgate.net While no direct studies on this compound and apoptosis have been identified, its structural components suggest it could potentially trigger similar apoptotic mechanisms.
Inhibition of Cell Proliferation in Specific Cell Lines
The antiproliferative activity of flavonoids is a well-established area of research. The presence of a chlorine atom in the structure of a flavonoid can enhance its cytotoxic activity. While data for this compound is not available, studies on other chlorinated compounds, such as 7-chloro-4-aminoquinoline-benzimidazole hybrids, have demonstrated potent antiproliferative activity against a range of cancer cell lines, including leukemia, lymphoma, and various carcinomas. mdpi.commdpi.com The inhibitory concentration (IC50) values for these related compounds can be in the low micromolar range, indicating significant potency.
Table 1: Examples of Antiproliferative Activity of Structurally Related Flavonoids and Chlorinated Compounds
| Compound | Cell Line | IC50 Value | Reference |
| 6,7,4'-trihydroxyisoflavone | HCT-116 (Colon Cancer) | Not specified, but effective | mdpi.com |
| 4',7-dimethoxyflavanone | MCF-7 (Breast Cancer) | 115.62 μM | nih.gov |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | CCRF-CEM (Leukemia) | 0.4 - 8 µM | mdpi.commdpi.com |
This table is for illustrative purposes with related compounds, as no direct data exists for this compound.
Modulation of Tumour Invasion and Metastasis Pathways (non-human models)
Information regarding the effect of this compound on tumor invasion and metastasis in non-human models is not available in the current scientific literature.
Targeting of Cancer Stem Cells (non-human models)
There is currently no available research on the effects of this compound on cancer stem cells in non-human models.
Antimicrobial Activities (Antibacterial and Antifungal)
The antimicrobial properties of flavonoids are of significant interest. The presence of a chlorine atom can influence this activity.
Inhibition of Bacterial Growth and Virulence Factors
Chlorinated flavonoids have demonstrated notable antimicrobial activity. nih.gov For instance, various chloroflavones have been shown to be effective against bacteria such as Escherichia coli. nih.gov The position of the chlorine atom on the flavonoid skeleton is a critical determinant of its antimicrobial efficacy. nih.gov Furthermore, some chlorinated chalcones, which are precursors to flavanones, have shown a positive effect on their activity against microorganisms like E. coli and Staphylococcus aureus. mdpi.com While these findings point to the potential of chlorinated flavonoids as antimicrobial agents, specific studies on this compound are needed to determine its spectrum of activity and mechanism of action against bacterial pathogens.
Antifungal Efficacy against Pathogenic Strains
No specific studies detailing the antifungal efficacy of this compound against pathogenic strains were identified. Research in this area would typically involve determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the compound against a panel of clinically relevant fungi, such as Candida albicans, Aspergillus fumigatus, or various Trichophyton species. nih.govnih.govmdpi.com Such studies would provide the necessary data to evaluate its potential as an antifungal agent.
Mechanisms Affecting Microbial Cell Integrity and Metabolism
There is no available research on the mechanisms through which this compound may affect microbial cell integrity and metabolism. Investigating these mechanisms would require studies such as cell membrane permeability assays, analysis of ergosterol biosynthesis, and evaluation of effects on key metabolic pathways within microbial cells to understand its mode of action. nih.govfrontiersin.org
Enzyme Inhibition Studies
No specific data from enzyme inhibition assays for this compound were found in the scientific literature for the enzymes listed below. Flavonoids as a broad class are known to interact with various enzymes, but compound-specific data is required for accurate assessment. nih.govnih.gov
Alpha-Glucosidase Inhibition and Related Mechanisms
Information regarding the inhibitory activity of this compound on alpha-glucosidase is not available. A thorough investigation would involve enzymatic assays to determine the half-maximal inhibitory concentration (IC50) and kinetic studies (e.g., Lineweaver-Burk plots) to elucidate the type of inhibition (competitive, non-competitive, etc.). scielo.brmdpi.com
Pancreatic Lipase Inhibition and Lipid Metabolism Modulation
There are no published findings on the effect of this compound on pancreatic lipase. Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. nih.govmdpi.com Studies to determine the IC50 value and the mechanism of inhibition would be necessary to assess its potential role in modulating lipid metabolism. nih.govmdpi.com
Targeting of Key Microbial Enzymes (e.g., DNA Gyrase, Squalene Synthase, Lanosterol 14-alpha Demethylase)
Specific research on the targeting of DNA gyrase, squalene synthase, or lanosterol 14-alpha demethylase by this compound has not been reported. These enzymes are established targets for antimicrobial agents.
DNA Gyrase: An essential bacterial enzyme involved in DNA replication, making it a target for antibacterial drugs. nih.govnih.gov
Squalene Synthase: A key enzyme in the cholesterol biosynthesis pathway. nih.govnih.gov
Lanosterol 14-alpha Demethylase (CYP51): Crucial for ergosterol biosynthesis in fungi, this enzyme is a primary target for azole antifungal drugs. wikipedia.orgnih.govwikipedia.org To assess the activity of this compound against these enzymes, specific in vitro enzymatic assays are required.
Modulation of Catechol-O-methyltransferase and Dopa Decarboxylase
No studies were found concerning the modulatory effects of this compound on Catechol-O-methyltransferase (COMT) or Dopa Decarboxylase (DDC).
Catechol-O-methyltransferase (COMT): An enzyme involved in the metabolism of catecholamines. Some isoflavones have been shown to influence COMT activity. nih.govnih.gov
Dopa Decarboxylase (DDC): This enzyme is critical for the synthesis of key neurotransmitters. Evaluation of the compound's effect on these enzymes would require dedicated biochemical assays.
Receptor Interaction Modulations
The biological activities of this compound are believed to be mediated, at least in part, through its interaction with specific protein receptors. As a member of the isoflavone (B191592) class of compounds, its chemical structure predisposes it to interact with receptors known to be modulated by other flavonoids. The following sections explore the potential receptor interaction modulations of this specific isoflavone, drawing upon the established activities of structurally related compounds.
Interaction with Estrogen Receptors (if applicable, focusing on molecular binding)
Isoflavones are well-known phytoestrogens, compounds that, due to their structural similarity to 17β-estradiol, can bind to and modulate the activity of estrogen receptors (ERs). nih.govoregonstate.edu There are two main subtypes of estrogen receptors, ERα and ERβ, which are encoded by different genes and have distinct tissue distributions and physiological roles.
The planar structure of the isoflavone core allows these compounds to fit into the ligand-binding pocket of estrogen receptors. canterbury.ac.nz Upon binding, isoflavones can act as either agonists (mimicking the effects of estrogen) or antagonists (blocking the effects of estrogen), depending on the specific tissue and the presence of other co-regulatory proteins. oregonstate.edu Many isoflavones exhibit a preferential binding to ERβ over ERα. nih.govjst.go.jp
Given that this compound possesses the characteristic isoflavone scaffold, it is highly probable that it interacts with estrogen receptors. The specific substitutions on its structure would influence its binding affinity and its relative preference for ERα or ERβ. The chlorine atom at the 4' position on the B-ring is a key structural feature that would likely impact the binding interaction within the hydrophobic ligand-binding pocket of the estrogen receptors.
The molecular binding of isoflavones to estrogen receptors involves hydrogen bonding and hydrophobic interactions. The hydroxyl group at the 7-position is a critical feature for hydrogen bonding within the receptor's binding site, a common characteristic for estrogenic compounds.
To provide context for the potential estrogen receptor binding affinity of an isoflavone, the following table shows the relative binding affinities (RBAs) of some common isoflavones for ERα and ERβ, with the RBA of 17β-estradiol set to 100.
Table 2: Relative Binding Affinity of Selected Isoflavones for Estrogen Receptors
| Compound | ERα RBA (%) | ERβ RBA (%) |
|---|---|---|
| Genistein (B1671435) | 4 | 87 |
| Daidzein (B1669772) | 0.1 | 0.5 |
| Equol | 23 | 17 |
This table is for illustrative purposes to show the activity of related isoflavones and does not represent data for this compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Correlating Structural Features with Biological Potency
The isoflavone (B191592) skeleton, consisting of two aromatic rings (A and B) linked by a heterocyclic pyrone ring (C), provides a versatile platform for structural modification. taylorandfrancis.com The biological profile of any isoflavone derivative is a direct consequence of the substituents on these rings. For 4'-Chloro-7-hydroxy-8-methylisoflavone, the key features determining its activity are the chloro group at the 4'-position of the B-ring, and the hydroxyl and methyl groups at the 7- and 8-positions of the A-ring, respectively.
The introduction of halogen atoms, particularly chlorine, onto the flavonoid scaffold is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, and target-binding affinity.
Studies on chlorinated flavones have demonstrated that the presence and position of the chlorine atom significantly influence antimicrobial activity. nih.govresearchgate.net For instance, 4'-chloroflavone (B88055) has been shown to exhibit potent inhibitory activity against various bacterial and fungal strains, often greater than its non-chlorinated counterpart. nih.gov This enhanced activity is attributed to the electron-withdrawing nature and lipophilicity of the chlorine atom, which can facilitate membrane transport and strengthen interactions with molecular targets.
In the context of anticancer activity, halogenation of the B-ring has proven particularly effective. A notable study focused on designing Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors based on the isoflavone structure. acs.orgnih.gov By superimposing the structure of the natural isoflavone genistein (B1671435) onto a known quinazoline inhibitor, researchers designed 3'-chloro-5,7-dihydroxyisoflavone. This synthetic analogue was found to be ten times more potent as an EGFR kinase inhibitor than genistein, highlighting the positive contribution of the B-ring chloro substituent to its efficacy. nih.gov The chloro group was proposed to engage in favorable sulfur-aromatic interactions within the ATP-binding site of the kinase. nih.gov
Based on these findings, the 4'-chloro substituent in this compound is predicted to be a key contributor to its biological potency. It likely enhances the compound's lipophilicity and introduces favorable electronic properties that can lead to stronger binding with various enzymatic or receptor targets.
Table 1: Comparative Activity of Chlorinated vs. Non-chlorinated Flavonoids
| Compound | Key Structural Difference | Target/Assay | Observed Effect | Reference |
|---|---|---|---|---|
| 3'-chloro-5,7-dihydroxyisoflavone | 3'-Chloro group | EGFR Tyrosine Kinase Inhibition | 10-fold more potent than Genistein (unsubstituted at 3') | nih.gov |
| 4'-chloroflavone | 4'-Chloro group | Antimicrobial (e.g., E. faecalis) | Complete growth inhibition, higher than non-chlorinated flavone | nih.gov |
Substituents on the A-ring play a critical role in modulating the activity of isoflavones. The 7-hydroxy group is a common feature in many biologically active natural isoflavones, including daidzein (B1669772) and genistein. nih.govnih.gov This hydroxyl group is crucial for several reasons:
Estrogenic Activity : The presence of hydroxyl groups, particularly at the C-7 and C-4' positions, is a primary determinant of estrogen receptor binding. nih.gov The 7-OH group mimics the phenolic hydroxyl of estradiol, allowing it to act as a hydrogen bond donor in the ligand-binding domain of estrogen receptors. mdpi.com
Enzyme Inhibition : The 7-hydroxy group can participate in hydrogen bonding interactions with amino acid residues in the active sites of various enzymes, contributing to inhibitory activity.
Antioxidant Activity : Phenolic hydroxyl groups are key to the radical-scavenging properties of flavonoids. The 7-OH group can donate a hydrogen atom to neutralize free radicals.
B-Ring Hydroxylation : The pattern of hydroxylation on the B-ring is critical. For antioxidant activity, a greater number of hydroxyl groups on the B-ring generally leads to higher efficacy. mdpi.com For antiproliferative activity, electron-rich substituents on the B-ring have been noted as important. researchgate.net
A-Ring Substitution : The A-ring can tolerate a variety of substituents that modulate activity. As seen with barbigerone derivatives, keeping the B-ring substitution pattern intact while modifying the A-ring is a viable strategy for maintaining anticancer activity. nih.gov Alkylation or prenylation at the C-6 or C-8 positions can significantly impact cytotoxicity. nih.gov
Interaction between Rings : The interplay between substituents on both rings determines the molecule's ability to adopt the optimal conformation for binding to a specific target. For example, in anti-diabetic isoflavone derivatives, it was found that a 4'-OH was a strong activating group, while a 5-OH group was detrimental to activity, demonstrating the positional importance of hydroxyl groups across the entire scaffold. nih.gov
For this compound, the combination of a halogenated B-ring with a substituted A-ring suggests a potentially unique and potent biological profile, distinct from naturally occurring isoflavones.
Stereochemical Considerations in Isoflavone Bioactivity
The core isoflavone structure is achiral and planar. However, metabolism can introduce chiral centers, and stereochemistry subsequently becomes a critical determinant of biological activity. The most prominent example is the metabolic reduction of daidzein (4',7-dihydroxyisoflavone) by gut microflora. nih.gov This process reduces the double bond in the C-ring to form equol, which has a chiral center at C-3.
Human intestinal bacteria exclusively produce the S-(-)-equol enantiomer. nih.gov Studies comparing the two enantiomers have revealed significant differences in their biological effects. S-(-)-equol is a potent antioxidant and exhibits a high binding affinity for estrogen receptor beta (ERβ). nih.gov This stereoselectivity is crucial, as the biological efficacy of soy isoflavones in individuals is often correlated with their ability to produce equol, specifically the S-enantiomer. nih.gov This demonstrates that even when the parent compound is achiral, stereochemical factors arising from metabolism can be paramount to the ultimate biological effect. While this compound itself is achiral, its potential metabolites could be chiral, and their specific stereochemistry would be expected to strongly influence their activity.
Pharmacophore Development for this compound Derivatives
A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are essential for a molecule to bind to a specific biological target. nih.gov Pharmacophore models are invaluable tools in drug design for identifying novel active compounds through virtual screening.
Based on the structure of this compound and existing models for other isoflavones, a hypothetical pharmacophore model for its derivatives can be proposed. acs.orgmdpi.com Such a model would likely include:
One Hydrogen Bond Donor/Acceptor (HBA/HBD) : The 7-hydroxy group can act as both a donor and an acceptor.
One Hydrogen Bond Acceptor (HBA) : The keto oxygen at the C-4 position is a strong hydrogen bond acceptor.
Two Aromatic/Hydrophobic Regions (Aro/Hyd) : The A-ring and the B-ring serve as essential hydrophobic anchors that engage in van der Waals or pi-stacking interactions with the target.
One Halogen Feature (Hal) : The 4'-chloro group, which can participate in specific halogen bonding or hydrophobic interactions.
One Hydrophobic Feature (Hyd) : The 8-methyl group contributes a small hydrophobic feature.
Table 2: Hypothetical Pharmacophore Features for this compound
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor/Acceptor | 7-Hydroxy group (-OH) | Hydrogen bonding with target protein |
| Hydrogen Bond Acceptor | C4-Keto group (C=O) | Hydrogen bonding with target protein |
| Aromatic/Hydrophobic Region 1 | A-Ring | Pi-stacking, hydrophobic interactions |
| Aromatic/Hydrophobic Region 2 | B-Ring | Pi-stacking, hydrophobic interactions |
| Halogen Feature | 4'-Chloro group (-Cl) | Halogen bonding, hydrophobic interactions |
| Hydrophobic Feature | 8-Methyl group (-CH3) | Hydrophobic interactions |
This pharmacophore model could serve as a 3D query to screen compound libraries for new isoflavone analogues with potentially similar or improved biological activity, for example, as kinase inhibitors. mdpi.comresearchgate.net
Predictive Modeling for Novel Isoflavone Analogues
QSAR modeling provides a powerful computational approach to predict the biological activity of novel compounds before their synthesis, saving time and resources. nih.gov A QSAR model is a mathematical equation that relates the chemical properties (descriptors) of a series of compounds to their observed biological activities. nih.gov
To develop a predictive QSAR model for analogues of this compound, the following steps would be taken:
Data Set Assembly : A series of isoflavone analogues with variations at the 4'-, 7-, and 8-positions and other sites would be synthesized and tested for a specific biological activity (e.g., IC₅₀ for enzyme inhibition).
Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be classified as:
Electronic Descriptors : (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.
Steric Descriptors : (e.g., molecular volume, surface area, radius of gyration) which describe the size and shape of the molecule. nih.gov
Hydrophobic Descriptors : (e.g., LogP) which quantify the molecule's lipophilicity. nih.gov
Topological Descriptors : Which describe the connectivity and branching of the atoms.
Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Extra Trees, Gradient Boosting), a mathematical equation is generated that best correlates the descriptors with the biological activity. nih.govmdpi.com
Model Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. mdpi.commdpi.com A robust model should have high statistical quality and predictive ability. nih.gov
A validated QSAR model for this class of isoflavones would allow researchers to design new analogues with enhanced potency by optimizing the key descriptors identified in the model. For example, if the model showed that higher lipophilicity at the B-ring and specific electronic properties at the A-ring increase activity, new compounds could be designed to meet these criteria. nih.govnih.gov
Computational and Chemoinformatics Approaches in 4 Chloro 7 Hydroxy 8 Methylisoflavone Research
Molecular Docking Simulations for Target Identification and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. mdpi.commdpi.com This method is instrumental in identifying potential biological targets for 4'-Chloro-7-hydroxy-8-methylisoflavone and estimating the strength of their interaction, often expressed as binding affinity or a docking score. nih.govresearchgate.net The process involves placing the three-dimensional structure of the isoflavone (B191592) into the binding site of various target proteins and calculating the binding energy for each resulting pose. mdpi.com Lower binding energy values typically indicate a more stable and favorable interaction. tandfonline.com
For isoflavones, which are known to interact with a wide range of proteins such as kinases, estrogen receptors, and enzymes involved in metabolic pathways, docking studies can screen large protein databases to identify the most probable targets. tandfonline.comnih.govnih.gov
Once a docking pose is generated, the specific interactions between this compound and the protein's active site are analyzed in detail. These non-covalent interactions are the foundation of molecular recognition and are critical for the compound's biological activity. Key interactions for flavonoid-type compounds include:
Hydrogen Bonds: These are formed between hydrogen bond donors (like the 7-hydroxy group on the isoflavone) and acceptors (like oxygen or nitrogen atoms in the protein's amino acid residues). nih.govbiointerfaceresearch.com They are highly directional and crucial for specificity.
Hydrophobic Interactions: The aromatic rings of the isoflavone core and the chlorophenyl group can form favorable interactions with nonpolar amino acid residues (e.g., Alanine, Valine, Leucine) in the binding pocket. nih.govmdpi.com
Halogen Bonds: The chlorine atom at the 4'-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains, which can enhance binding affinity and specificity.
| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Types |
|---|---|---|---|
| Protein Kinase (e.g., Akt) | -8.5 to -10.0 | Lys179, Glu234, Leu264 | Hydrogen Bond, Hydrophobic |
| Estrogen Receptor Alpha | -7.0 to -9.0 | Arg394, Glu353, His524 | Hydrogen Bond, Halogen Bond |
| Bacterial DNA Gyrase | -7.5 to -9.5 | Asp73, Gly77, Arg136 | Hydrogen Bond, Hydrophobic |
Characterizing the active site involves identifying the key amino acid residues that form the binding pocket and are essential for the ligand's activity. Molecular docking reveals which of these residues make direct contact with this compound. For instance, the 7-hydroxy group might form a critical hydrogen bond with a specific aspartate or glutamate (B1630785) residue, while the 4'-chlorophenyl group could fit into a hydrophobic pocket lined by residues like phenylalanine or tryptophan. nih.gov Understanding this active site architecture is crucial for explaining the compound's mechanism of action and for guiding future structural modifications to improve potency or selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and the ligand from their initial docked positions. A stable RMSD value over time suggests the complex is in equilibrium and the binding is stable. nih.gov
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Residues in the active site that show low fluctuation upon ligand binding often highlight their importance in maintaining the interaction.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, providing insight into the most persistent and critical interactions. nih.gov
Radius of Gyration (Rg): Measures the compactness of the protein. A stable Rg value suggests that the ligand binding does not cause the protein to unfold or undergo significant, destabilizing conformational changes. researchgate.net
| Simulation Parameter | Typical Observation for a Stable Complex | Interpretation |
|---|---|---|
| Ligand RMSD | Low and stable fluctuation around an average value (< 2 Å) | The ligand remains stably bound in the active site without dissociating. |
| Protein RMSF | Reduced fluctuation for active site residues | Binding of the ligand stabilizes the key interacting residues. |
| Hydrogen Bond Occupancy | High occupancy (> 75%) for key H-bonds | Indicates strong and persistent hydrogen bonding interactions are critical for binding. |
| Radius of Gyration (Rg) | Converges to a stable value | The overall protein structure remains compact and stable upon ligand binding. researchgate.net |
Theoretical ADMET Prediction (excluding human data)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial chemoinformatics approach used early in the drug discovery process to forecast the pharmacokinetic properties of a compound. nih.govphcogj.com Various computational models, often built with machine learning algorithms trained on large datasets of experimental results, can predict these properties based solely on the molecular structure of this compound. pharmaron.com
These predictions assess how the compound is likely to be taken up by and distributed within a biological system.
Gastrointestinal (GI) Absorption: Models predict the likelihood of a compound being absorbed from the gut into the bloodstream. This is often based on physicochemical properties like molecular weight, lipophilicity (LogP), and polar surface area. Isoflavones generally show good potential for GI absorption. researchgate.net
Caco-2 Permeability: This is a computational model of the widely used in vitro assay that simulates the intestinal barrier. A high predicted permeability value suggests good potential for absorption across the intestinal wall.
P-glycoprotein (P-gp) Substrate/Inhibitor Prediction: P-gp is an efflux pump that can remove compounds from cells, reducing their bioavailability. In silico tools can predict if this compound is likely to be a substrate for P-gp, which would suggest lower absorption. nih.gov
Blood-Brain Barrier (BBB) Penetration: These models predict whether a compound can cross the highly selective barrier protecting the central nervous system. The prediction is based on factors like size, polarity, and the number of hydrogen bond donors/acceptors. nih.gov
Metabolism is the process by which a biological system chemically modifies compounds. Predicting these transformations is vital, as metabolites can have different activity or toxicity profiles.
Cytochrome P450 (CYP) Inhibition/Substrate Prediction: The CYP enzyme superfamily is central to drug metabolism. nih.gov Computational models can predict whether this compound is likely to inhibit or be a substrate for various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4). nih.gov Inhibition of these enzymes can lead to adverse drug-drug interactions.
Sites of Metabolism (SOM) Prediction: These tools identify the specific atoms or functional groups on the molecule that are most likely to be chemically modified by metabolic enzymes. nih.gov For this compound, likely sites would include the 7-hydroxy group (for glucuronidation or sulfation) and the aromatic rings (for hydroxylation).
| ADMET Property | Predicted Outcome (Illustrative) | Implication |
|---|---|---|
| GI Absorption | High | Good potential for oral bioavailability. |
| BBB Penetration | No | Compound is unlikely to exert effects on the central nervous system. |
| P-gp Substrate | No | Bioavailability is not likely to be limited by P-gp efflux. nih.gov |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Substrate | Yes | The compound is likely to be metabolized by a major drug-metabolizing enzyme. |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations are powerful theoretical tools used to understand the electronic structure, stability, and reactivity of molecules. While no specific quantum chemical studies on this compound have been identified, research on structurally similar flavonoids provides a framework for how such calculations could elucidate its properties.
These calculations can determine a variety of electronic and structural parameters, including:
Bond lengths and angles: Providing the most stable three-dimensional conformation.
Mulliken charges: Indicating the partial charge on each atom, which can predict sites susceptible to nucleophilic or electrophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution are key indicators of a molecule's reactivity and its ability to donate or accept electrons.
Free valence indices: These can be used to assess the likelihood of addition reactions at specific atoms.
For instance, studies on other flavonoids have used quantum chemical calculations to predict their antiradical activity. phcogj.com The calculations of parameters like bond numbers (Nµ) and free valence indices (Fµ) for different carbon atoms within the flavonoid structure can indicate the ease with which a radical reaction might occur. phcogj.com
In a study of 4'-chloro,3-hydroxyflavone, a related chlorinated flavonoid, quantum chemical calculations indicated that the chlorine atom at the 4'-position weakly perturbs the electron distribution of the parent molecule without significantly altering the nuclear framework. acs.org This suggests that the chloro-substituent in this compound may subtly influence its electronic properties and reactivity without fundamentally changing the characteristic reactivity of the isoflavone scaffold.
Table 2: Potential Applications of Quantum Chemical Calculations for this compound
| Calculated Parameter | Potential Insight |
| Mulliken Atomic Charges | Prediction of reactive sites for metabolism and interaction with biological targets. |
| HOMO-LUMO Energy Gap | Indication of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualization of electron density and prediction of sites for intermolecular interactions. |
| Bond Dissociation Enthalpy (BDE) | Prediction of antioxidant activity by assessing the ease of hydrogen atom donation from the hydroxyl group. |
These theoretical calculations would provide valuable hypotheses about the chemical behavior of this compound that could be tested experimentally.
Structural Similarity Network Analysis for Functional Prediction
Structural similarity network analysis is a chemoinformatics approach that can be used to predict the biological functions of a compound by comparing its structure to those of compounds with known activities. This method is based on the principle that structurally similar molecules are likely to have similar biological functions.
While there is no evidence in the reviewed literature of structural similarity network analysis being specifically applied to this compound, this approach holds significant potential for hypothesizing its biological targets and mechanisms of action. The process would involve:
Database Searching: The structure of this compound would be used as a query to search large chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds.
Similarity Metrics: Various algorithms (e.g., Tanimoto coefficient) are used to quantify the degree of structural similarity between the query compound and the database hits.
Network Construction: A network is built where nodes represent compounds and edges connect compounds with a similarity score above a certain threshold.
Functional Annotation: The known biological activities of the compounds in the network are mapped onto the nodes.
Function Prediction: By analyzing the network, if this compound clusters with a group of compounds known to inhibit a particular enzyme or bind to a specific receptor, it can be hypothesized that it shares this activity.
Given that the core structure is an isoflavone, it is highly probable that a structural similarity network analysis would connect this compound to other isoflavones with known activities, such as estrogenic and anti-inflammatory properties. nih.gov The presence of the chloro, hydroxyl, and methyl groups would refine these predictions, potentially pointing towards more specific or novel biological targets.
Table 3: Hypothetical Workflow for Structural Similarity Network Analysis of this compound
| Step | Description | Expected Outcome |
| 1. Query Definition | Use the 2D structure of this compound. | A defined chemical structure for database searching. |
| 2. Database Screening | Search against databases like ChEMBL and PubChem for similar structures. | A list of structurally related compounds with associated biological data. |
| 3. Network Generation | Construct a network based on a similarity threshold (e.g., Tanimoto > 0.85). | A visual representation of the chemical space around the query compound. |
| 4. Functional Hypothesis | Analyze the known functions of neighboring nodes in the network. | Predictions of potential biological targets and pathways for this compound. |
This chemoinformatic approach could rapidly generate testable hypotheses about the bioactivity of this compound, accelerating its investigation as a potential therapeutic agent or research tool.
Comparative Research and Broader Implications Within Isoflavone Research
Comparison of 4'-Chloro-7-hydroxy-8-methylisoflavone with Parent Isoflavones
The biological profile of this compound can be contextualized by comparing its structure to that of well-characterized, naturally occurring "parent" isoflavones like genistein (B1671435) and daidzein (B1669772). These parent compounds, found abundantly in soy, are known for a range of biological activities, including estrogenic/antiestrogenic effects, antioxidant properties, and anticancer potential. uab.eduresearchgate.netnih.gov The specific structural modifications in this compound—the substitution of the 4'-hydroxyl group with a chloro group, the absence of a 5-hydroxyl group, and the addition of an 8-methyl group—are predicted to significantly alter its bioactivity profile compared to these natural precursors.
Impact of 4'-Substitution: The 4'-hydroxyl group on the B-ring is a key determinant for the antioxidant and estrogenic activity of isoflavones like genistein and daidzein. nih.gov Replacing this electron-donating hydroxyl group with an electron-withdrawing chlorine atom is expected to diminish its radical scavenging capacity. researchgate.net However, this substitution can enhance other properties. For instance, halogenation often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and potentially interact with different biological targets. nih.gov
Role of the 8-Methyl Group: The introduction of a methyl group at the C-8 position can influence the molecule's steric and electronic properties. Prenylation (a more complex alkyl substitution) at the C-8 position has been shown to enhance the antioxidant and cytotoxic activity of isoflavones. nih.govmdpi.com While a simple methyl group is less bulky, it can still impact how the molecule docks with enzyme active sites or receptors, potentially leading to altered or novel biological activities compared to the unsubstituted parent compounds.
Absence of 5-Hydroxyl Group: The 5-hydroxyl group, present in genistein but not daidzein, contributes significantly to antioxidant activity and estrogen receptor binding affinity. nih.gov Its absence in this compound, similar to daidzein, suggests a potentially lower intrinsic antioxidant and estrogenic profile compared to genistein.
| Feature | Genistein | Daidzein | This compound (Predicted) |
| 4'-Substitution | -OH | -OH | -Cl |
| 5'-Substitution | -OH | -H | -H |
| 7'-Substitution | -OH | -OH | -OH |
| 8'-Substitution | -H | -H | -CH₃ |
| Antioxidant Activity | High | Moderate | Low to Moderate |
| Estrogenic Activity | High | Moderate | Low to Moderate (SERM-like) |
| Lipophilicity | Moderate | Moderate | High |
| Antimicrobial Potential | Moderate | Low | Potentially Enhanced |
This table presents a predictive comparison based on established structure-activity relationships for isoflavones.
Comparative Analysis with Other Halogenated Isoflavones
Halogenation is a common strategy in medicinal chemistry to modulate the pharmacological properties of bioactive scaffolds. nih.gov Introducing halogen atoms like chlorine, bromine, or fluorine can alter a molecule's size, lipophilicity, and electronic distribution, thereby influencing its absorption, metabolism, and interaction with biological targets.
Research on halogenated flavonoids and isoflavonoids has revealed that both the type of halogen and its position on the aromatic rings are critical for determining biological effects.
Position of Halogenation: Studies on chlorinated flavones have shown that the position of the chlorine atom significantly influences antimicrobial activity. For example, 4'-chloroflavone (B88055) and 6-chloroflavone (B190342) demonstrated potent inhibition against various bacterial strains, often greater than their 2'- or 3'-chloro counterparts. nih.gov This suggests that substitution on the B-ring (at the 4'-position) or the A-ring can have a pronounced effect. In the case of this compound, the chlorine is at a key position on the B-ring, which is known to be important for various biological interactions.
Type of Halogen: While direct comparisons are sparse for isoflavones, broader studies on halogenated compounds often show a trend in activity. The high electronegativity of fluorine can enhance binding interactions, while the greater size and lipophilicity of bromine and iodine can also modify activity. nih.gov The presence of a chloro group, as in the target compound, often enhances antimicrobial and anti-inflammatory properties. nih.gov For instance, the reaction of genistein with hypochlorous acid (HOCl), a reactive species produced during inflammation, yields chlorinated derivatives with potentially altered biological activities. uab.eduresearchgate.net
Impact on Biological Activity: Halogenation has been linked to enhanced antibacterial and anti-inflammatory activities in flavonoids. nih.govmdpi.com Halogenated derivatives of flavonolignans were found to be potent inhibitors of bacterial communication (quorum sensing) and biofilm formation. mdpi.com Similarly, chlorinated flavonoids have shown greater efficiency in modulating the oxidative burst in neutrophils compared to their non-chlorinated parents. nih.gov Therefore, it is plausible that this compound could possess stronger antimicrobial or anti-inflammatory properties than its non-halogenated counterparts.
| Compound Type | Halogen/Position | Observed/Potential Biological Activity Enhancement | Reference |
| Chloroflavones | 4'-Chloro, 6-Chloro | Potent antimicrobial activity against E. faecalis, S. aureus, E. coli | nih.gov |
| Halogenated Flavonolignans | Various | Inhibition of bacterial quorum sensing and biofilm formation | mdpi.com |
| Chlorinated Genistein | 6-Chloro, 8-Chloro | Formed during inflammation, potentially altering bioactivity | uab.eduresearchgate.net |
| 8-Chlorogenistein | 8-Chloro | Antimicrobial activity against C. albicans, E. coli, B. subtilis, S. aureus | mdpi.com |
Differential Biological Activities Across Isoflavone (B191592) Subclasses
Isoflavonoids are a diverse group of compounds that are categorized into several subclasses based on the oxidation state and structure of the heterocyclic C-ring. The primary subclasses include isoflavones, isoflavanones (which lack the C2-C3 double bond), and isoflavans (which lack both the C2-C3 double bond and the 4-keto group). nih.govnih.gov These structural differences have profound implications for the molecule's three-dimensional shape, flexibility, and biological activity.
Isoflavones (e.g., Genistein, Daidzein): Characterized by a double bond between C2 and C3 of the C-ring, isoflavones have a planar structure. This planarity is often crucial for their ability to intercalate with DNA or bind to flat receptor pockets, such as the estrogen receptor. nih.gov Their activities are diverse, including estrogenic, antioxidant, and enzyme inhibitory effects. nih.govnih.gov
Isoflavanones: The saturation of the C2-C3 double bond in isoflavanones results in a non-planar, more flexible structure. This change in conformation can lead to a different spectrum of biological activities. For example, some isoflavanones have shown potent cytotoxic activity against various cancer cell lines, with their efficacy often correlated with lipophilicity. nih.gov
Isoflavans (e.g., Equol): The isoflavan (B600510) scaffold is even more flexible due to the absence of the 4-keto group and the C2-C3 double bond. Equol, a metabolite of daidzein produced by gut microbiota, is an isoflavan that often exhibits higher estrogenic and antioxidant activity than its parent isoflavone. nih.gov This suggests that the increased flexibility and different electronic properties of the isoflavan structure can enhance certain biological effects. The absence of the 2,3-double bond and the 4-oxo group on the isoflavone nucleus has been suggested to enhance antioxidant activity. nih.gov
This compound belongs to the isoflavone subclass, and its planar structure is a key feature defining its potential interactions with biological targets. Its activities are likely to differ significantly from any hypothetical isoflavanone (B1217009) or isoflavan analog with the same substitution pattern.
Contributions to the General Understanding of Isoflavone Bioactivity
The synthesis and biological evaluation of specifically designed molecules like this compound are fundamental to advancing our understanding of isoflavone pharmacology. Such studies make significant contributions to the field of medicinal chemistry and natural product research.
Elucidating Structure-Activity Relationships (SAR): By creating derivatives with precise modifications, researchers can systematically probe the importance of different functional groups. The study of this compound helps clarify the distinct roles of A-ring methylation (C-8), B-ring halogenation (C-4'), and the core hydroxyl pattern in modulating bioactivity. This knowledge is essential for designing future isoflavone-based therapeutic agents with improved potency and selectivity. researchgate.netnih.govdrugdesign.org
Developing Novel Therapeutic Leads: Naturally occurring isoflavones often have limitations, such as low bioavailability or off-target effects. Synthetic modification offers a path to overcome these issues. For example, increasing lipophilicity through halogenation can enhance cell permeability, while adding or removing specific groups can steer the molecule's activity away from undesirable pathways (e.g., reducing estrogenicity) and towards desired ones (e.g., enhancing anticancer or antimicrobial effects). nih.govnih.gov
Expanding the Scope of Biological Targets: While parent isoflavones are well-known for their interaction with estrogen receptors and certain kinases, synthetic derivatives may exhibit affinity for entirely new biological targets. nih.gov The unique electronic and steric profile of this compound might enable it to inhibit enzymes or block protein-protein interactions that are unaffected by natural isoflavones, thereby opening new avenues for therapeutic intervention. The exploration of synthetic isoflavones contributes to a more comprehensive map of the SAR landscape, guiding the rational design of next-generation compounds with tailored biological functions.
Future Perspectives and Emerging Research Avenues for 4 Chloro 7 Hydroxy 8 Methylisoflavone
Exploration of Novel Biological Targets and Pathways
While natural isoflavones are known to interact with a range of biological targets, the specific effects of the chloro- and methyl-substituents in 4'-Chloro-7-hydroxy-8-methylisoflavone remain largely unexplored. Future research will likely focus on a systematic exploration of its molecular interactions to uncover novel therapeutic applications.
Key research directions include:
Kinase Inhibition: Many isoflavone (B191592) analogues have been identified as inhibitors of various protein kinases involved in cancer cell proliferation and signaling, such as EGFR and PI3K. nih.gov The chlorine atom, being a halogen, can participate in halogen bonding, a type of non-covalent interaction that could enhance binding affinity and selectivity for specific kinase active sites.
Nuclear Receptor Modulation: Isoflavones are well-known for their interaction with estrogen receptors (ERα and ERβ). nih.gov The unique substitution pattern of this compound may alter its binding preference, potentially leading to a profile as a selective estrogen receptor modulator (SERM). Furthermore, its effects on other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in metabolism and inflammation, warrant investigation. nih.gov
Epigenetic Modifications: Emerging evidence suggests that some isoflavones can influence epigenetic mechanisms, such as DNA methylation and histone modification. iastate.edu Studies are needed to determine if this compound can modulate the activity of enzymes like DNA methyltransferases (DNMTs) or histone deacetylases (HDACs), which are crucial targets in cancer therapy. nih.gov
Table 1: Potential Biological Targets for this compound
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, PI3K/AKT/mTOR, MAPK | Oncology |
| Nuclear Receptors | Estrogen Receptors (α, β), PPARs (α, γ) | Oncology, Metabolic Diseases |
| Epigenetic Enzymes | HDACs, DNMTs | Oncology, Inflammatory Diseases |
Development of Advanced Synthetic Methodologies
The availability of pure and well-characterized this compound is essential for robust biological evaluation. Future research will necessitate the development of efficient, scalable, and versatile synthetic routes to produce this compound and a library of its derivatives for structure-activity relationship (SAR) studies.
Promising synthetic strategies that could be optimized include:
Suzuki Cross-Coupling Reactions: This powerful method can be used to form the key carbon-carbon bond between the chromone core and the B-ring, offering a convergent and flexible approach to a wide range of substituted isoflavones. nih.gov
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times, improve yields, and enhance the efficiency of key synthetic steps, such as cyclization and functional group manipulations.
Flow Chemistry: For larger-scale synthesis required for advanced preclinical studies, flow chemistry offers superior control over reaction parameters, improved safety, and the potential for continuous production.
Research in this area will not only facilitate the supply of this compound but also enable the rapid generation of analogues with modifications at various positions to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
Integration of Multi-Omics Data in Mechanistic Studies
To gain a comprehensive understanding of the biological effects of this compound, future studies should move beyond single-target analyses and embrace a systems biology approach. The integration of multi-omics data will be crucial for elucidating its mechanism of action, identifying biomarkers of response, and uncovering potential off-target effects.
Transcriptomics (RNA-Seq): This will reveal changes in gene expression profiles in cells or tissues upon treatment, highlighting the signaling pathways and cellular processes modulated by the compound.
Proteomics: By quantifying changes in protein levels and post-translational modifications, proteomics can provide a more direct insight into the functional consequences of compound treatment.
Metabolomics: This approach will identify alterations in cellular metabolism, which is a hallmark of many diseases, including cancer. It can help pinpoint specific metabolic pathways affected by the isoflavone.
By integrating these datasets, researchers can construct detailed molecular maps of the compound's activity, leading to a more profound understanding of its therapeutic potential and possible liabilities.
Application of Artificial Intelligence and Machine Learning in Isoflavone Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govnih.gov These computational tools can be powerfully applied to the study of this compound.
Future applications include:
Predictive Modeling: ML models can be trained on existing data for other isoflavones and related compounds to predict the biological activities, potential targets, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of this compound and its virtual derivatives. oaepublish.com
De Novo Design: Generative AI models can design novel isoflavone structures with optimized properties, such as enhanced target affinity or improved metabolic stability, guiding synthetic chemistry efforts.
Data Analysis: AI algorithms can analyze complex multi-omics datasets to identify subtle patterns and correlations that may not be apparent through traditional analysis, helping to formulate new hypotheses about the compound's mechanism of action. nih.gov
The synergy between computational and experimental approaches will significantly streamline the research and development process for this and other novel isoflavones.
Sustained Research in Preclinical Models for Broader Biological Understanding
Ultimately, the therapeutic potential of this compound must be validated in relevant biological systems. A sustained and systematic research effort using a variety of preclinical models is essential to bridge the gap between in vitro findings and potential clinical applications.
Key preclinical research avenues include:
Cell-Based Assays: A broad panel of human cancer cell lines from different tissues should be used to assess the compound's anti-proliferative activity and to identify cancer types that are particularly sensitive to its effects.
3D Organoid Cultures: Patient-derived organoids offer a more physiologically relevant model than traditional 2D cell cultures, better-predicting in vivo drug responses.
Animal Models: Should in vitro studies show significant promise, evaluation in animal models of disease (e.g., xenograft models for cancer) will be necessary to assess efficacy, pharmacokinetics, and biodistribution. researchgate.net
These preclinical studies are critical for establishing a proof-of-concept for the therapeutic utility of this compound and for providing the foundational data required to justify any future clinical development. iastate.edunih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Genistein (B1671435) |
| Daidzein (B1669772) |
Q & A
Basic Question
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from phenolic interferents .
- Quantification : Employ UPLC-PDA with a calibration curve (1–100 µg/mL, R<sup>2</sup> >0.99). Validate with spike-recovery tests (85–115% recovery) .
- Confirmatory analysis : Cross-validate with LC-QTOF-MS in negative ion mode (expected [M−H]<sup>−</sup> at m/z 314.05) .
How can computational methods enhance the study of this compound’s pharmacokinetics?
Advanced Question
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like estrogen receptors (PDB ID: 1A52). Focus on chlorine’s role in hydrophobic interactions .
- ADMET prediction : Apply SwissADME to estimate logP (~2.8), BBB permeability (low), and CYP450 inhibition (CYP3A4 likely). Validate with in vitro microsomal assays .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability in aqueous and lipid bilayer environments .
What are the best practices for ensuring reproducibility in synthetic protocols for this compound?
Advanced Question
- Documentation : Adhere to Beilstein Journal guidelines, including detailed reaction conditions (solvent volumes, stirring rates) and raw spectral data in supplementary materials .
- Batch consistency : Use controlled reagents (e.g., >97% purity for boronic acids in Suzuki couplings) and validate intermediates via <sup>13</sup>C-NMR .
- Collaborative validation : Share protocols with independent labs for cross-verification, addressing deviations (e.g., solvent quality) in peer-reviewed appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
